molecular formula C21H23BrN4O2 B5536217 N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5536217
M. Wt: 443.3 g/mol
InChI Key: JXEVERHFZSXBLN-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a tert-butylphenoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Etherification: Formation of the ether linkage between the phenyl ring and the tert-butylphenoxy group.

    Formation of the Triazole Ring: Cyclization reaction to form the triazole ring.

    Condensation: Final condensation step to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and brominated phenyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the tert-butylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of stability, solubility, and interaction with molecular targets.

Properties

IUPAC Name

(E)-1-[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2/c1-21(2,3)17-4-7-19(8-5-17)27-10-11-28-20-9-6-18(22)12-16(20)13-25-26-14-23-24-15-26/h4-9,12-15H,10-11H2,1-3H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEVERHFZSXBLN-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.